molecular formula C45H24N4 B8236034 4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile

4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile

Cat. No.: B8236034
M. Wt: 620.7 g/mol
InChI Key: SBYHSQFMZKEKIP-UHFFFAOYSA-N
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Description

4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile is a complex organic compound characterized by its star-shaped, fully conjugated molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, which is used to form the ethyne linkers between the benzene rings and the nitrilotris core. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere, usually argon .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile involves its ability to participate in electron transfer processes due to its highly conjugated structure. This compound can act as an electron acceptor or donor, forming charge transfer complexes. These properties are crucial for its applications in materials science and electronics .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
  • 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
  • 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile

Uniqueness

What sets 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile apart from similar compounds is its unique star-shaped structure and the presence of multiple ethyne linkers, which enhance its conjugation and electron transfer capabilities. This makes it particularly valuable in applications requiring high electronic conductivity and stability .

Properties

IUPAC Name

4-[2-[4-[4-[2-(4-cyanophenyl)ethynyl]-N-[4-[2-(4-cyanophenyl)ethynyl]phenyl]anilino]phenyl]ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H24N4/c46-31-40-13-7-34(8-14-40)1-4-37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)5-2-35-9-15-41(32-47)16-10-35)45-29-23-39(24-30-45)6-3-36-11-17-42(33-48)18-12-36/h7-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYHSQFMZKEKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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